5-(甲磺酰)喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

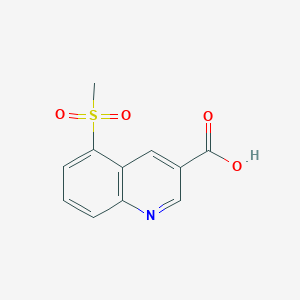

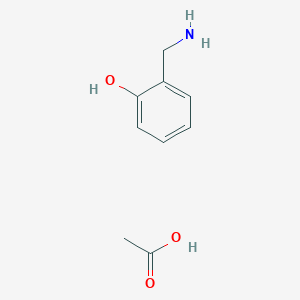

5-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26. It is related to the quinoline family, which is a group of heterocyclic compounds that have been used in various fields such as industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. A review paper highlights the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives . Another study mentions the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours, providing easy access to 2-chloroquinoline-3-carboaldehydes .Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonyl)quinoline-3-carboxylic acid is characterized by a quinoline core, which is a bicyclic structure containing a benzene ring fused with a pyridine ring . The compound also contains a methylsulfonyl group and a carboxylic acid group.Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. A review paper discusses the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions for the construction and functionalization of quinoline scaffolds .科学研究应用

铜催化的区域选择性 C-H 磺酰化

铜(I) 催化的喹啉磺酰化,包括 5-(甲基磺酰基)喹啉-3-羧酸衍生物,展示了一种将磺酰基区域选择性引入喹啉化合物的方法。此过程通过双齿螯合辅助实现,可合成广泛的磺酰化喹啉,这对于开发新的药理剂至关重要 (Wei 等人,2016)。

多取代喹啉衍生物的合成

已经对从喹喔啉-2(1H)-酮和喹喔啉-2-羧酸合成 2-取代 3-(三氟甲基)喹喔啉进行了研究。这些化合物包括甲基磺酰基衍生物,突出了含硫喹啉衍生物在合成具有潜在生物活性的复杂分子方面的多功能性 (Didenko 等人,2015)。

喹啉衍生物的生物活性

喹啉衍生物,包括在 3-羧酸位置取代的那些,已显示出广泛的生物活性。例如,喹啉化合物因其抗菌、抗结核和抗炎特性而受到探索。这凸显了 5-(甲基磺酰基)喹啉-3-羧酸衍生物在药物化学中的潜力,特别是在设计新的治疗剂方面 (Valluri 等人,2017)。

有机化学中的合成和应用

喹啉的弗里德兰德合成,一种涉及氨基芳基酮与羰基化合物缩合的方法,突出了喹啉衍生物在有机合成中的重要性。此方法可以产生各种喹啉结构,包括具有磺酸基团的那些,用于药物化学和材料科学 (Maleki 等人,2015)。

作用机制

While the specific mechanism of action for 5-(Methylsulfonyl)quinoline-3-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of bioactivities. For instance, some quinoline-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

安全和危害

The safety data sheet for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

未来方向

Quinoline derivatives, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid, continue to be a topic of interest in various research fields due to their versatile applications. Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

属性

IUPAC Name |

5-methylsulfonylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTNSKYJMATOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2746450.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)